molecular formula C13H11Cl B1668796 Chlorodiphenylmethane CAS No. 90-99-3

Chlorodiphenylmethane

Cat. No. B1668796
M. Wt: 202.68 g/mol
InChI Key: ZDVDCDLBOLSVGM-UHFFFAOYSA-N
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Patent
US04822786

Procedure details

8.1 g (0.0251 mol) of the product of Step (2) was added to dimethylsulfoxide (125 ml) and heated to 100° C. and dissolved. After cooling the solution to room temperature, 5.2 g (0.0375 mol) of potassium carbonate and 5.6 g (0.0375 mol) of sodium iodide and 6.7 ml (0.0375 mol) of benzhydrylchloride were added thereto, and the mixture was reacted at room temperature for 18 hours under stirring. To the reaction solution, ice water was gradually added, and formed precipitates were collected by filtration, washed sequentially with water and ethyl ether/n-hexane (2/1), and dried to obtain 12.3 g (yield: 100%) of the above identified compound.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[CH:7]=[C:6]([O:8][CH:9]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5](=[O:22])[CH:4]=[C:3]1[CH2:23][OH:24].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].[CH:33](Cl)([C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1)[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>CS(C)=O>[CH:33]([O:1][N:2]1[CH:7]=[C:6]([O:8][CH:9]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5](=[O:22])[CH:4]=[C:3]1[CH2:23][OH:24])([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
ON1C(=CC(C(=C1)OC(C1=CC=CC=C1)C1=CC=CC=C1)=O)CO
Name
Quantity
125 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.6 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed sequentially with water and ethyl ether/n-hexane (2/1)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 12.3 g (yield: 100%) of the

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)ON1C(=CC(C(=C1)OC(C1=CC=CC=C1)C1=CC=CC=C1)=O)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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